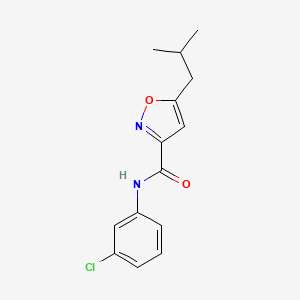

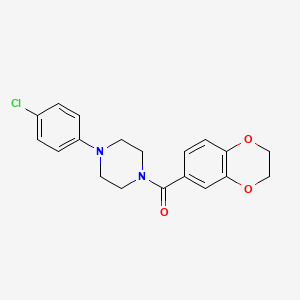

![molecular formula C23H29N5O2S B4614501 4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)

4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone

説明

Synthesis Analysis

The synthesis of hydrazone compounds involves condensation reactions between hydrazides and aldehydes. For instance, Wei and Wang (2011) demonstrated the synthesis of new hydrazone compounds by condensing 4-hydroxybenzohydrazide with different aldehydes in methanol solutions, leading to compounds characterized by single crystal X-ray diffraction, elemental analysis, and IR spectra (Wei & Wang, 2011). Similarly, synthesis involving the reaction of aromatic aldehydes with hydrazides under specific conditions has been explored to yield hydrazone compounds with defined structures and properties (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by the presence of a hydrazone moiety, which significantly influences their chemical behavior and interactions. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, demonstrating intermolecular hydrogen bonding and planar configurations that are crucial for their stability and reactivity (Ding et al., 2009).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including tautomerism, which influences their chemical properties and applications. The ability of these compounds to exist in different tautomeric forms under specific conditions is a key aspect of their reactivity (Bayrak et al., 2009). Additionally, their reactions with different reagents can lead to the formation of new compounds with potential biological activities.

科学的研究の応用

Synthesis and Antimicrobial Activities

Hydrazone derivatives, including those involving 1,2,4-triazole rings, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial effectiveness. They found that some compounds exhibited good or moderate activities against various microorganisms, highlighting the potential of hydrazone derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Encapsulation in Catalysis

The use of hydrazone ligands for encapsulating metal complexes into zeolites has been explored for catalytic applications. Ghorbanloo and Maleki Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand into zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Antitumor Activity

Research on hydrazone derivatives also extends into the exploration of their antitumor properties. Giraldi et al. (1980) synthesized hydrazones and adducts between aromatic aldehydes and explored their antitumor activity against certain cancers, suggesting the potential of these compounds in cancer therapy (Giraldi, Goddard, Nisi, & Sigon, 1980).

Optical and Electrical Properties

Mekkey, Mal, and Kadhim (2020) focused on the synthesis and optical studies of metal complexes derived from hydrazone compounds. Their research indicated that these complexes show promise in optical applications due to their observed absorption properties and potential for use in electronic devices (Mekkey, Mal, & Kadhim, 2020).

特性

IUPAC Name |

1-(2-adamantyl)-2-[[5-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O2S/c1-2-30-19-5-3-14(4-6-19)12-24-26-22-25-23(28-27-22)31-13-20(29)21-17-8-15-7-16(10-17)11-18(21)9-15/h3-6,12,15-18,21H,2,7-11,13H2,1H3,(H2,25,26,27,28)/b24-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYANOXDVKIAOJ-WYMPLXKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

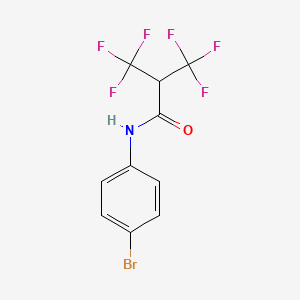

![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)

![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4614437.png)

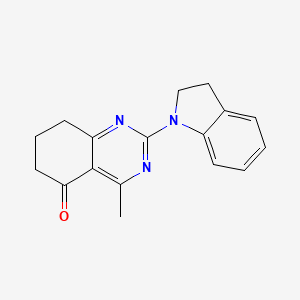

![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)

![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4614466.png)

![N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)

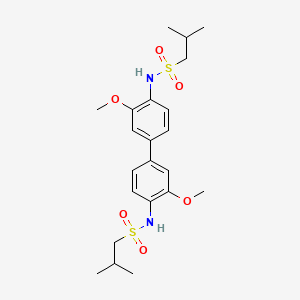

![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4614521.png)